8-Thia-1,2-diazaspiro[4.5]decane
Description
Significance of Spirocyclic Heterocycles in Chemical Sciences
Spirocyclic heterocycles are a unique class of organic compounds characterized by two rings sharing a single common atom. This structural feature imparts a distinct three-dimensional geometry, which is of great interest in medicinal chemistry and materials science. researchgate.net The rigid, well-defined spatial arrangement of substituents on a spirocyclic scaffold can lead to enhanced binding affinity and selectivity for biological targets. nih.gov
The incorporation of heteroatoms such as nitrogen, sulfur, and oxygen into these spiro frameworks further expands their chemical diversity and potential applications. These heterocyclic systems are found in numerous natural products and have been shown to possess a wide range of biological activities. researchgate.net Consequently, the synthesis and study of novel spirocyclic heterocycles are active areas of research, driven by the quest for new therapeutic agents and functional materials. rsc.org
Overview of Thia- and Diaza-Substituted Spiro[4.5]decane Scaffolds in Modern Chemistry
The spiro[4.5]decane framework, consisting of a five-membered ring fused to a six-membered ring through a common spiro atom, is a versatile scaffold in organic synthesis. The introduction of sulfur (thia) and nitrogen (diaza) atoms into this framework gives rise to a diverse family of heterocyclic compounds with a wide array of potential applications.
Thia- and diaza-substituted spiro[4.5]decanes have been investigated for their potential as:
Antihypertensive agents: Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and screened for their ability to lower blood pressure. nih.gov
Enzyme inhibitors: Derivatives of 2,8-diazaspiro[4.5]decane have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme implicated in hypertension. nih.govresearchgate.net
Kinase inhibitors: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have shown promise as selective inhibitors of TYK2/JAK1 kinases, which are involved in inflammatory diseases. nih.gov
Anticancer agents: Novel 1-thia-4-azaspiro[4.5]decan-3-ones have been synthesized and shown to exhibit antiproliferative effects against various cancer cell lines. nih.gov
The synthesis of these complex scaffolds often involves multi-step sequences and the development of novel synthetic methodologies. For instance, one-pot syntheses and domino reactions have been employed to efficiently construct diazaspiro[4.5]decane systems. nih.govnih.gov
Research Landscape and Emerging Trends for 8-Thia-1,2-diazaspiro[4.5]decane Systems
While the broader class of thia- and diaza-spiro[4.5]decanes has garnered significant attention, the specific isomer This compound represents a more specialized area of investigation. Research on this particular scaffold and its derivatives is still emerging, with a focus on exploring its fundamental chemical properties and potential applications.
Current research trends appear to be directed towards:
Synthesis of novel derivatives: The core this compound structure serves as a building block for creating libraries of new compounds with diverse substituents.
Evaluation of biological activity: These new derivatives are being screened for a range of potential therapeutic applications, leveraging the known bioactivity of related spirocyclic systems.
Development of efficient synthetic routes: A key focus is on developing practical and scalable methods for the synthesis of the this compound core and its analogs.
The exploration of this specific spirocyclic system holds the promise of uncovering new chemical entities with unique properties and functions, further enriching the field of heterocyclic chemistry.
Data Tables
The following table summarizes some of the key research findings related to thia- and diaza-substituted spiro[4.5]decane systems.
| Compound Class | Key Research Findings | Potential Applications |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones | Synthesis and screening for antihypertensive activity. nih.gov | Antihypertensive agents |
| 2,8-Diazaspiro[4.5]decane derivatives | Potent inhibitors of soluble epoxide hydrolase. nih.govresearchgate.net | Treatment of hypertension |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | Selective inhibitors of TYK2/JAK1 kinases. nih.gov | Treatment of inflammatory diseases |
| 1-Thia-4-azaspiro[4.5]decan-3-ones | Antiproliferative effects against cancer cell lines. nih.gov | Anticancer agents |
Structure
3D Structure
Properties
CAS No. |
57215-40-4 |
|---|---|
Molecular Formula |
C7H14N2S |
Molecular Weight |
158.27 g/mol |
IUPAC Name |
8-thia-1,2-diazaspiro[4.5]decane |
InChI |
InChI=1S/C7H14N2S/c1-4-8-9-7(1)2-5-10-6-3-7/h8-9H,1-6H2 |
InChI Key |
SYJCOMQBKKHJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNNC12CCSCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Thia 1,2 Diazaspiro 4.5 Decane and Analogues
Strategies for Spirocyclic Ring System Formation
The formation of the characteristic spiro-junction, where two rings share a single carbon atom, is the cornerstone of synthesizing spiro[4.5]decane systems. wikipedia.org Various strategies have been devised, ranging from sequential ring construction to elegant cascade reactions that build molecular complexity in a single step.
Another general multi-step approach involves synthesizing a suitable piperidine (B6355638) or cyclohexane (B81311) derivative which is then used as a foundation to build the second, sulfur-and-nitrogen-containing ring. For instance, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane involves key steps such as the addition of a prenyl group to an imine followed by an iodine-initiated aminocyclization to form the azaspirocycle. researchgate.net
Similarly, various tetrahydro-1,3,5-thiadiazine-2-thiones can be synthesized in a one-pot reaction by the dropwise addition of carbon disulfide to a primary amine, followed by the addition of formaldehyde (B43269). nih.gov These methods highlight the power of convergent synthesis in rapidly assembling complex heterocyclic systems from simple precursors.
Table 1: One-Pot Synthesis of Spiro-Thiazolidinone Analogues This table summarizes the yields for a one-pot synthesis of various 1-thia-4-azaspiro[4.5]alkan-3-one derivatives.
| Starting Ketone | Product | Yield (%) | Reference |
|---|---|---|---|
| Cyclopentanone | 1-Thia-4-azaspiro[4.4]nonan-3-one derivative | 75 | mdpi.com |
| Cyclohexanone | 1-Thia-4-azaspiro[4.5]decan-3-one derivative | 71 | mdpi.com |
| N-benzyl-4-piperidone | 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one derivative | 67 | mdpi.com |
| 2,2,6,6-Tetramethyl-4-piperidone | 7,7,9,9-Tetramethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one derivative | 78 | mdpi.com |
Palladium-catalyzed domino reactions have emerged as a powerful tool for constructing complex molecular scaffolds, including spirocycles, with high efficiency and atom economy. acs.org These reactions combine multiple transformations in a single catalytic cycle, avoiding the isolation of intermediates. A common strategy involves a domino sequence of a Heck reaction followed by an intramolecular C–H functionalization. researchgate.netacs.org
The general mechanism starts with the oxidative addition of an aryl halide to a Pd(0) catalyst. mdpi.com This is followed by an intramolecular migratory insertion onto a tethered alkene (a Heck-type cyclization) to form an alkyl-Pd(II) intermediate. nih.gov This intermediate then undergoes an intramolecular C–H activation to form a spiropalladacycle, which can then lead to the final product through reductive elimination. researchgate.netnih.gov While this methodology has been extensively used for synthesizing spiro-oxindoles and other related structures, the principles are directly applicable to the formation of thia-diaza spirocyclic systems by designing appropriate alkene-tethered substrates containing the necessary heteroatoms. acs.orgmdpi.com
Table 2: Examples of Palladium-Catalyzed Domino Reactions for Spirocycle Synthesis This table illustrates the versatility of Pd-catalyzed domino reactions in forming various spirocyclic systems.
| Reaction Type | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| Heck–Direct C–H Arylation | Anilide with tethered alkene | Spirodihydroquinolin-2-one | 5-exo-trig Heck cyclization followed by intramolecular C–H functionalization | acs.org |
| Narasaka–Heck/C–H Activation | γ,δ-Unsaturated oxime ester | Spirocyclic pyrroline | Forms spiro-palladacycle intermediate that can be trapped | nih.gov |
| Heck/C–H Functionalization | Alkene-tethered aryl halide | Spiroindenyl-2-oxindole | Forms C,C-palladacycles as key intermediates | mdpi.com |
The cyclization of precursors containing both amino and ketone functionalities is a direct and effective method for forming heterocyclic rings. In the context of 8-thia-1,2-diazaspiro[4.5]decane analogues, this strategy is prominently used in the synthesis of spiro-thiazolidinones. mdpi.com The reaction between a ketone (or a cyclic ketone precursor) and an amine (specifically a hydrazine (B178648) derivative in this case) forms a Schiff base or hydrazone intermediate in situ. mdpi.comnih.gov This intermediate, which contains a C=N bond, is then susceptible to cyclization with a sulfur-containing nucleophile like thioglycolic acid. The acid's thiol group attacks the imine carbon, and the carboxylic acid group condenses with the nitrogen atom, forming the five-membered thiazolidinone ring at the spiro center. mdpi.com
An efficient synthesis of 1-thia-5,9-diaza-spiro[5.5]undec-2-ene has also been described, demonstrating the versatility of using amino-ketone type precursors for creating different spiroheterocyclic systems. researchgate.net
Introduction and Modification of Heteroatoms (Sulfur and Nitrogen)
The incorporation of sulfur and nitrogen atoms into the spirocyclic framework is achieved by using precursors that already contain these elements. The choice of starting materials is critical for the successful synthesis of the target heterocycle.
Sulfur Introduction: The sulfur atom is typically introduced using reagents that can participate in a cyclocondensation reaction.
Thioglycolic Acid: This is a common reagent for synthesizing spiro-thiazolidinone rings. Its bifunctional nature (containing both thiol and carboxylic acid groups) allows it to react with an imine intermediate to form the heterocyclic ring in one step. mdpi.comnih.gov
Carbon Disulfide: In the synthesis of thiadiazine-thione derivatives, carbon disulfide is used to react with primary amines to form a dithiocarbamate (B8719985) intermediate, which then cyclizes with formaldehyde to incorporate the sulfur atom into a six-membered ring. nih.gov
Nitrogen Introduction: The nitrogen atoms are almost always part of the initial building blocks.
Hydrazine Derivatives: To form the 1,2-diaza component of the spirocycle, hydrazine or its derivatives are often used. For example, 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one serves as the nitrogen-containing backbone in the one-pot synthesis of spiro-thiazolidinones. mdpi.com
Primary Amines and Diamines: Primary amines are fundamental starting materials in many heterocycle syntheses. nih.gov In the construction of spiro systems, a piperidine ring, which contains one of the nitrogen atoms, can be used as a starting ketone (e.g., N-benzyl-4-piperidone) or formed in a separate sequence. mdpi.comnih.gov
The chemical properties of sulfur-nitrogen bonds can lead to a variety of electron-rich ring systems with unique reactivity. researchgate.net Modern methods like cross-dehydrogenative coupling are also emerging as powerful alternatives for forming S-N bonds, offering high atom economy and avoiding pre-functionalized starting materials. nih.gov
Functionalization Strategies for the Decane Ring System
Functionalization of the spiro[4.5]decane core is essential for modifying the properties of the molecule. This can be achieved either by using substituted starting materials or by modifying the completed spirocyclic scaffold.
A primary strategy involves the use of substituted precursors. For instance, in the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, various functional groups were introduced by N-alkylation of the piperidine ring nitrogen (the 8-position) before the final cyclization, or by using a substituted piperidone as the starting material. nih.gov This allows for the incorporation of diverse side chains, such as indolylethyl and methoxyphenoxy-hydroxypropyl groups. nih.gov
Table 3: Functionalization of the Spiro[4.5]decane Ring System This table provides examples of substituents introduced onto the piperidine ring of diazaspiro[4.5]decane analogues.
| Spiro-Compound Class | Position of Functionalization | Substituent Group | Reference |
|---|---|---|---|
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | 8 | 2-(3-Indolyl)ethyl | nih.gov |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | 8 | 3-(2-Methoxyphenoxy)-2-hydroxypropyl | nih.gov |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | 8 | 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl | nih.gov |
| 1-Thia-4,8-diazaspiro[4.5]decan-3-one | 8 | Benzyl | mdpi.com |
| 1,3-Diazaspiro[4.5]decane-2,4-dione | 8 | Phenyl | mdpi.com |
Post-synthesis modification is also a viable strategy, although it may be more challenging depending on the stability of the spirocyclic core. Standard reactions such as N-alkylation, N-acylation, or substitution on appended aromatic rings can be employed to create a library of analogues from a common spirocyclic intermediate. The choice of strategy depends on the desired final structure and the compatibility of the functional groups with the reaction conditions used to build the heterocyclic rings.
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective methods for the synthesis of this compound derivatives is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Research has focused on both enantioselective and diastereoselective approaches to construct these complex spirocyclic systems with high precision.
An efficient method for the enantioselective construction of chiral spirooxindole-based 4-thiazolidinones, which are structural analogues of the target compound, has been developed. rsc.orgnih.gov This approach utilizes an asymmetric formal [3+2] annulation of 1,4-dithiane-2,5-diol (B140307) with isatin-derived ketimines, catalyzed by a bifunctional squaramide organocatalyst. rsc.org This methodology has demonstrated high enantioselectivity, achieving up to 98% enantiomeric excess (ee) for the desired products. rsc.orgnih.gov The reaction proceeds through a highly organized transition state, directed by the chiral catalyst, to yield the spiro-thiazolidinone core. This method was successfully applied to the synthesis of a novel class of inhibitors of Mycobacterium tuberculosis. rsc.orgnih.gov
Table 1: Enantioselective Synthesis of Spirooxindole-based 4-Thiazolidinones
| Catalyst | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Squaramide E | N-Boc ketimine | Dichloromethane | 95 | 92 | rsc.org |
| Squaramide E | N-Boc ketimine with electron-donating group | Dichloromethane | 92 | 98 | rsc.org |
Another notable stereoselective approach involves an asymmetric cascade aza-Michael/Michael addition reaction. This method has been employed for the synthesis of chiral spirothiazolidinone tetrahydroquinolines bearing three contiguous stereocenters. rsc.org The reaction between functionalized rhodanine (B49660) derivatives and 2-tosylaminochalcone is catalyzed by a bifunctional squaramide catalyst in chloroform, yielding the desired products under mild conditions. rsc.org
Furthermore, diastereoselective synthesis of related spiro-heterocycles has been achieved. For instance, the synthesis of spiro[pyrazolone-4,3′-tetrahydrothiophenes] has been accomplished through a domino sulfa-Michael/aldol reaction catalyzed by N,N-diisopropylethylamine, affording the products with diastereomeric ratios of up to 20:1. researchgate.net
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound and its analogues to minimize environmental impact. These approaches focus on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.
Multicomponent reactions (MCRs) are a cornerstone of green synthesis, as they allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing waste and improving atom economy. researchgate.netresearchgate.net The synthesis of spiro-thiazolidinone derivatives has been effectively achieved through MCRs. nih.gov
One green approach involves an ultrasound-promoted, three-component synthesis of spiro[indole-thiazolidinone] libraries in an aqueous medium. rsc.org This method utilizes cetyltrimethylammonium bromide as a phase transfer catalyst and avoids the use of carcinogenic solvents and azeotropic removal of water. rsc.org
The use of nanocatalysts also represents a significant advancement in the green synthesis of these compounds. For example, Fe2O3 nanoparticles have been used to catalyze the synthesis of spiro-thiazolidinone derivatives, resulting in enhanced yields (78–93%) and significantly reduced reaction times compared to uncatalyzed reactions. researchgate.net
Microwave-assisted synthesis is another energy-efficient method that has been successfully applied. The synthesis of novel spiro-[indole-thiazolidine] derivatives has been achieved using ZrSiO2 as a catalyst under microwave irradiation. rsc.org The use of ionic liquids as green reaction media has also been explored for the synthesis of fluorinated spiro-indole derivatives, offering advantages in terms of product separation and catalyst recycling. rsc.org
Table 2: Green Synthesis Approaches for Spiro-Thiazolidinone Analogues
| Green Approach | Catalyst/Medium | Substrates | Product | Advantages | Reference |
|---|---|---|---|---|---|
| Ultrasound-promoted aqueous synthesis | Cetyltrimethylammonium bromide | Isatins, amines, thioglycolic acid | Spiro[indole-thiazolidinones] | Aqueous medium, operational simplicity, high yields | rsc.org |
| Nanocatalysis | Fe2O3 nanoparticles | Cyclohexanone, aniline, thioglycolic acid | 4-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one | Higher yields, shorter reaction times | researchgate.net |
| Microwave-assisted synthesis | ZrSiO2 | Substituted isatins, thioglycolic acid | Spiro-[indole-thiazolidines] | Rapid reaction, high efficiency | rsc.org |
| Ionic Liquid-assisted synthesis | Ionic Liquids | Fluorinated isatins, amines, thioglycolic acid | Fluorinated spiro-indole[thiazolidinone] | Reusable catalyst, easy product separation | rsc.org |
Chemical Reactivity and Transformation of 8 Thia 1,2 Diazaspiro 4.5 Decane
Reactions Involving the Thia-Group (Sulfur Atom)
The sulfur atom in the tetrahydrothiopyran (B43164) ring of 8-thia-1,2-diazaspiro[4.5]decane is a key site for chemical modification. Its lone pairs of electrons make it susceptible to electrophilic attack and oxidation. A primary transformation of the thia-group is its oxidation to form sulfoxides and sulfones. For instance, in related 8-thia-1,3-diazaspiro[4.5]decane-2,4-dione systems, the sulfur is readily oxidized. The resulting sulfone group significantly increases the polarity of the molecule and its capacity for hydrogen bonding. This modification can influence the compound's solubility and its binding affinity for biological targets.
Reactivity of the Diaza-Functionality (Nitrogen Atoms)
The two nitrogen atoms of the diazolidine ring are nucleophilic centers and can participate in a variety of reactions. The reactivity of these nitrogen atoms can be influenced by the presence of substituents. In analogous 1,3-diazaspiro[4.5]decane-2,4-dione (spirohydantoin) structures, the N-3 nitrogen is more activated due to the presence of two adjacent carbonyl groups, making it more susceptible to alkylation than the N-1 nitrogen. nih.gov Direct alkylation of the less reactive nitrogen often requires the protection of the more reactive one. nih.gov
For this compound, the two nitrogen atoms are in different chemical environments, which would likely lead to differential reactivity. N-1 is adjacent to the spiro carbon, while N-2 is not. This could lead to selective functionalization under controlled conditions. Common reactions at the nitrogen centers include N-alkylation and N-acylation, which are fundamental for building more complex molecular architectures. For example, in the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, the nitrogen at the 8-position is readily substituted with various groups. nih.gov
Electrophilic and Nucleophilic Reactions
The this compound core can undergo both electrophilic and nucleophilic reactions.
Electrophilic Reactions: The lone pairs on the nitrogen and sulfur atoms make them targets for electrophiles. This can include alkylation, acylation, and protonation. The relative reactivity of the heteroatoms will depend on the reaction conditions and the nature of the electrophile.
Nucleophilic Reactions: Nucleophilic substitution reactions can occur at carbon atoms adjacent to the heteroatoms, particularly if a leaving group is present. In the synthesis of related azaspirocycles, iodine-initiated aminocyclization proceeds through an iodonium (B1229267) intermediate, which then undergoes intramolecular cyclization in a 5-endo-trig fashion. researchgate.net
The table below summarizes some electrophilic and nucleophilic reactions observed in related diazaspiro compounds.
| Reaction Type | Reagent/Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halides in alkaline solution | N-substituted hydantoins | nih.gov |
| Cyclization | Sodium hydride in dry DMF | N-1 monosubstituted spiro carbocyclic hydantoins | mdpi.com |
| Aminocyclization | Iodine | Azaspirocycle | researchgate.net |
Oxidation and Reduction Pathways
Oxidation and reduction reactions provide important pathways for modifying the this compound system.
Oxidation: The most common oxidation reaction is at the sulfur atom, converting the sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone (8,8-dioxide). researchgate.net This transformation can dramatically alter the electronic and steric properties of the molecule.
Reduction: Reduction reactions can target different parts of the molecule depending on the substituents present. For example, in derivatives containing carbonyl groups, such as the hydantoin (B18101) ring in 8-thia-1,3-diazaspiro[4.5]decane-2,4-dione, these can potentially be reduced. In other heterocyclic systems, reductive cleavage of N-O bonds is a common transformation, for example using reagents like Raney nickel. beilstein-journals.org While this compound does not have an N-O bond, the analogous N-N bond might be susceptible to certain reducing conditions.
The following table outlines key oxidation and reduction reactions in related structures.
| Reaction | Reagent | Functional Group Transformation | Reference |
| Oxidation | Oxidizing agents | Thia-group to Sulfone | researchgate.net |
| Reduction | Raney Nickel/AlCl₃ | N-O bond cleavage in isoxazolines | beilstein-journals.org |
Computational and Theoretical Investigations of 8 Thia 1,2 Diazaspiro 4.5 Decane
Molecular Modeling and Docking Studies
No molecular modeling or docking studies specifically investigating 8-Thia-1,2-diazaspiro[4.5]decane were found in the reviewed literature.
Quantum Chemical Calculations (e.g., Density Functional Theory)
No publications detailing quantum chemical calculations, such as Density Functional Theory (DFT) studies, for this compound could be located.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
There are no available studies that predict or report the spectroscopic parameters (e.g., NMR, IR) for this compound based on computational methods.
Analysis of Frontier Orbitals and Reactivity Prediction
An analysis of the frontier molecular orbitals (HOMO/LUMO) and associated reactivity predictions for this compound has not been reported in the scientific literature.
Conformational Energetics and Interconversion Studies
No research on the conformational energetics or the potential for interconversion between different conformers of this compound was discovered during the literature search.
Structure Activity Relationship Sar Studies on 8 Thia 1,2 Diazaspiro 4.5 Decane Derivatives
Impact of Substituent Variation on Molecular Interactions
To understand the SAR of 8-thia-1,2-diazaspiro[4.5]decane derivatives, systematic variation of substituents at different positions of the spirocyclic core would be necessary. Key areas for substitution would include the nitrogen atoms of the diaza-group and the carbon atoms of both the five-membered and six-membered rings. The introduction of a range of functional groups, from simple alkyl and aryl moieties to more complex hydrogen bond donors and acceptors, would allow for the exploration of their influence on molecular interactions with biological targets.
A hypothetical data table for such a study is presented below:
| Compound ID | R1 Substituent | R2 Substituent | Target Binding Affinity (Ki, nM) |
| 1a | H | H | - |
| 1b | CH₃ | H | - |
| 1c | Phenyl | H | - |
| 1d | H | 4-Cl-Phenyl | - |
| 1e | CH₃ | 4-Cl-Phenyl | - |
Data is hypothetical and for illustrative purposes only.
Role of the Spirocyclic Scaffold in Receptor Binding
The spirocyclic nature of the this compound scaffold imparts a rigid, three-dimensional geometry that is often advantageous for receptor binding. This rigidity can reduce the entropic penalty upon binding and present substituents in a well-defined spatial orientation. The precise role of this scaffold in the binding of any potential derivatives to a biological receptor remains to be elucidated.
Comparative studies with non-spirocyclic or conformationally flexible analogs would be required to quantify the contribution of the spirocyclic core to binding affinity and selectivity.
Stereochemical Influence on Structure-Activity Relationships
The this compound core contains a spirocyclic carbon atom, which is a chiral center. Therefore, derivatives of this compound can exist as enantiomers. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different biological activities.
Future research would need to involve the synthesis and biological evaluation of individual enantiomers to determine the stereochemical requirements for optimal interaction with a target. A table illustrating potential differences in activity between enantiomers is shown below.
| Compound ID | Stereochemistry | Biological Activity (IC₅₀, µM) |
| 2a | Racemic | - |
| 2b | (R)-enantiomer | - |
| 2c | (S)-enantiomer | - |
Data is hypothetical and for illustrative purposes only.
Ligand Design and Pharmacophore Modeling Based on SAR Data
Once sufficient SAR data has been generated, computational methods such as pharmacophore modeling can be employed to identify the key chemical features required for biological activity. A pharmacophore model for this compound derivatives would map the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are critical for receptor binding.
This model would then serve as a valuable tool for the rational design of new, more potent and selective ligands. It would guide the selection of novel substituents and modifications to the spirocyclic core to enhance desired biological effects.
Molecular Interactions and Mechanistic Research Involving 8 Thia 1,2 Diazaspiro 4.5 Decane Scaffolds
Investigation of Binding Affinities with Biological Macromolecules
The binding affinity of a small molecule to its biological target is a critical determinant of its potency and selectivity. Research into spirocyclic systems, including thia-diazaspiro[4.5]decane analogs, has revealed high-affinity interactions with a range of proteins. These studies are fundamental to understanding the structure-activity relationships (SAR) that govern molecular recognition.
For instance, derivatives of analogous spiro[4.5]decane systems have been extensively studied for their binding to receptors and enzymes. Research on 1,4-dioxa-8-azaspiro[4.5]decane derivatives identified compounds with high affinity for σ1 receptors, with Ki values in the low nanomolar range (e.g., 5.4 ± 0.4 nM for one derivative). nih.gov Similarly, studies on 1-oxa-4-thiaspiro[4.5]decane derivatives have yielded potent ligands for the 5-HT1A receptor. nih.gov The interaction of 1,3,8-Triazaspiro[4.5]decane derivatives with the c subunit of FOF1-ATP synthase has also been investigated, highlighting the versatility of the spiro[4.5]decane core in targeting diverse protein architectures. nih.gov
These investigations typically employ radioligand binding assays to determine the inhibition constant (Ki) or dissociation constant (Kd) of the compound for its target. The data generated informs molecular modeling studies, which can predict the binding poses of these ligands within the active or allosteric sites of their macromolecular partners, guiding the design of new analogs with improved affinity and selectivity. While direct binding data for the 8-thia-1,2-diazaspiro[4.5]decane parent scaffold is not broadly published, the principles derived from these related structures are directly applicable and drive interest in its potential as a pharmacophore.
Modulation of Enzyme Activity by Spirocyclic Thia-Diazaspirodecane Derivatives
Derivatives of diazaspiro[4.5]decane scaffolds have emerged as potent modulators of enzyme activity, particularly in the realm of protein kinases, which are crucial regulators of cellular processes and prominent drug targets.
One area of significant interest is the inhibition of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. nih.gov Virtual screening and subsequent chemical optimization led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors. nih.gov One of the optimized compounds exhibited a half-maximal inhibitory concentration (IC50) of 92 nM against RIPK1. nih.gov
Furthermore, the 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully utilized to develop dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov These kinases are central to cytokine signaling pathways that drive autoimmune and inflammatory conditions. Systematic SAR exploration identified a lead compound with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, while showing over 23-fold selectivity against the related JAK2 kinase. nih.gov This selectivity is a critical attribute for minimizing potential side effects. The anticancer potential of related 1-thia-4-azaspiro[4.5]decane derivatives has also been evaluated, suggesting modulation of enzymes or pathways critical for cancer cell survival. nih.govresearchgate.net
| Compound Scaffold | Target Enzyme(s) | IC50 (nM) | Reference |
| 2,8-Diazaspiro[4.5]decan-1-one derivative (Compound 41) | RIPK1 | 92 | nih.gov |
| 2,8-Diazaspiro[4.5]decan-1-one derivative (Compound 48) | TYK2 | 6 | nih.gov |
| 2,8-Diazaspiro[4.5]decan-1-one derivative (Compound 48) | JAK1 | 37 | nih.gov |
This table presents inhibitory activities of representative diazaspiro[4.5]decane derivatives against key enzyme targets.
Receptor-Ligand Interactions and Signaling Pathway Modulations
The interaction of spirocyclic compounds with cell surface and intracellular receptors can initiate or block signaling cascades, leading to profound physiological responses. The rigid conformation of the spiro[4.5]decane framework is particularly adept at mimicking the necessary geometry for high-affinity receptor binding.
Research into spiro[4.5]decane analogs has identified potent and selective modulators of G-protein coupled receptors (GPCRs) and ion channels. For example, derivatives of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane have been synthesized and evaluated as agonists for the serotonin (B10506) 5-HT1A receptor. nih.gov One derivative was identified as a novel 5-HT1A partial agonist with high potency (pD2 = 9.58) and efficacy (Emax = 74%). nih.gov Such agonists are of interest for treating depression and anxiety.
In the context of ion channels, 2,8-diazaspiro[4.5]decan-1-one derivatives were designed based on a pharmacophore model to act as antagonists of T-type calcium channels. nih.gov These compounds proved to be potent inhibitors, demonstrating the utility of the scaffold in targeting voltage-gated ion channels implicated in neurological and cardiovascular disorders. nih.gov
Modulation of these receptors has direct consequences on downstream signaling. Inhibition of TYK2/JAK1 by a 2,8-diazaspiro[4.5]decan-1-one derivative was shown to regulate the expression of target genes and control the differentiation of T-helper cells (Th1, Th2, and Th17), key players in the immune response. nih.gov Similarly, inhibition of the RIPK1 kinase by related scaffolds directly blocks the necroptosis signaling pathway, offering a therapeutic strategy for inflammatory conditions. nih.gov
Elucidation of Molecular Mechanisms in Biological Systems
Understanding the precise molecular mechanism by which a compound exerts its biological effect is a central goal of chemical biology and drug discovery. For spirocyclic thia-diazaspirodecane scaffolds, research is beginning to unravel these mechanisms.
The anti-inflammatory effects of a dual TYK2/JAK1 inhibitor based on the 2,8-diazaspiro[4.5]decan-1-one scaffold have been mechanistically linked to the modulation of the JAK-STAT signaling pathway. nih.gov By inhibiting these kinases, the compound prevents the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and the transcription of pro-inflammatory genes. nih.gov This leads to a reduction in the formation of pathogenic Th1 and Th17 cells. nih.gov
In the context of programmed cell death, the mechanism of RIPK1 inhibitors containing a 2,8-diazaspiro[4.5]decan-1-one core involves the direct blockage of the kinase's catalytic activity. nih.gov This prevents the auto-phosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of MLKL, the executioner protein of necroptosis. nih.gov
Studies on 1,3,8-triazaspiro[4.5]decane derivatives, developed as analogs of the natural product Oligomycin A, have shown that they inhibit the mitochondrial permeability transition pore (PTP). nih.gov Their mechanism involves interaction with the c subunit of FOF1-ATP synthase, a core component of the PTP, thereby preventing the catastrophic mitochondrial swelling and cell death associated with ischemia-reperfusion injury. nih.gov Furthermore, anticancer activity has been observed for 1-thia-4-azaspiro[4.5]decane derivatives, with the induction of apoptosis in cancer cells being a major proposed mechanism of action for many chemotherapeutic agents. nih.govresearchgate.net
Applications of 8 Thia 1,2 Diazaspiro 4.5 Decane in Organic and Medicinal Chemistry
Use as Versatile Building Blocks in Complex Molecule Synthesis
The structural rigidity and defined stereochemistry of spirocyclic systems like the hypothetical 8-Thia-1,2-diazaspiro[4.5]decane would make it an attractive building block for the synthesis of more complex molecules. The presence of nitrogen and sulfur atoms offers multiple points for chemical modification, allowing for the introduction of diverse functional groups.
For instance, related thia-azaspiro[4.5]decane derivatives have been utilized in the construction of compounds with potential anticancer activity. These scaffolds can serve as a core structure to which various pharmacophores are attached, leading to the development of novel therapeutic candidates. The synthesis of such complex molecules often relies on the predictable reactivity of the heterocyclic core, enabling chemists to build intricate architectures with high degrees of control.
Development of Chemical Probes for Biological Research
Chemical probes are essential tools for dissecting complex biological processes. The unique three-dimensional shape of a spirocyclic compound like this compound could be exploited to design probes with high selectivity for specific biological targets, such as enzymes or receptors.
By attaching reporter groups, such as fluorescent dyes or affinity tags, to the this compound scaffold, researchers could potentially visualize and track the localization and dynamics of their target proteins within living cells. The development of such probes would be contingent on the ability to synthesize and functionalize the core structure in a controlled manner.
Contribution to New Chemical Entity Libraries
The constant search for new drugs requires the continuous expansion of chemical diversity. The inclusion of novel scaffolds like this compound into screening libraries could lead to the discovery of hits with unprecedented mechanisms of action. The distinct spatial arrangement of functional groups on a spirocyclic framework can allow for interactions with biological targets that are inaccessible to more planar molecules.
Libraries of compounds based on the this compound core could be generated through combinatorial chemistry, where different substituents are systematically introduced at various positions on the ring system. These libraries could then be screened against a wide range of biological assays to identify compounds with interesting activities.
Methodological Advancements in Heterocyclic Chemistry
The synthesis of novel heterocyclic systems often drives the development of new synthetic methodologies. The challenge of constructing the this compound ring system could inspire the creation of innovative chemical reactions and strategies.
For example, the development of stereoselective methods to control the spirocyclic junction would be a significant advancement. Furthermore, exploring the reactivity of the incorporated sulfur and nitrogen atoms could lead to new ways of forming carbon-sulfur and carbon-nitrogen bonds, which are fundamental transformations in organic chemistry. Such methodological advancements would not only enable the synthesis of this compound and its derivatives but also be applicable to the synthesis of other important heterocyclic compounds.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 8-Thia-1,2-diazaspiro[4.5]decane in laboratory settings?
- Methodological Answer : Always use chemical-resistant gloves (e.g., nitrile) inspected prior to use, and follow proper glove removal techniques to avoid skin contact . Wear a complete chemical-protective suit and flame-retardant antistatic clothing, especially during bulk handling. Ensure local exhaust ventilation and avoid dust formation to minimize inhalation risks. Contaminated materials must be disposed of per hazardous waste regulations . Respiratory protection (e.g., N95 masks) is mandatory if airborne particulates are generated during synthesis or weighing .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Use IR spectroscopy to confirm functional groups (e.g., thia and diaza moieties) and compare against NIST reference spectra . High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and fragmentation patterns, as demonstrated in analogous diazaspiro compounds . Reverse-phase HPLC with UV detection (e.g., at 254 nm) can assess purity, while H/C NMR in deuterated solvents (e.g., DMSO-d6) resolves structural features like spirocyclic geometry .
Q. How can researchers align synthetic strategies for this compound with established theoretical frameworks?
- Methodological Answer : Ground synthesis routes in spirocyclic heterocycle reactivity models, such as Baldwin’s rules for ring closure or retrosynthetic disconnections targeting the thia-diaza core. For example, AI-powered retrosynthesis tools (e.g., Reaxys/PubChem databases) can predict feasible pathways by leveraging analogous 1,3-diazaspiro systems . Theoretical frameworks also guide reagent selection (e.g., thiourea derivatives for sulfur incorporation) and solvent optimization .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer : Apply a 2 factorial design to evaluate variables like temperature, catalyst loading, and solvent polarity. For instance, in analogous spirocyclic syntheses, varying Pd catalyst concentrations (0.5–2.0 mol%) and reaction times (12–24 hrs) identified optimal yields via ANOVA analysis . Include center points to assess curvature and confirm robustness. Statistical software (e.g., GraphPad Prism) aids in analyzing interactions between factors .
Q. What strategies resolve contradictions in reported biological activity data for thia-diazaspiro analogs?
- Methodological Answer : Conduct meta-analyses of receptor-binding assays (e.g., 5-HT or α1-adrenoceptors) to identify confounding variables like assay conditions (pH, cell lines) or stereochemical impurities. For example, re-test disputed analogs under standardized protocols (e.g., radioligand binding assays with HEK293 cells) and validate via dose-response curves. Cross-reference results with computational docking studies to correlate activity with stereoelectronic effects .
Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound derivatives?
- Methodological Answer : Systematically modify substituents at positions 3 and 8 of the spirocyclic core. For instance, introduce electron-withdrawing groups (e.g., -NO) to enhance metabolic stability or bulky aryl groups to restrict conformational flexibility. Evaluate SAR using in vitro assays (e.g., IC measurements) combined with molecular dynamics simulations to map steric/electronic interactions with target receptors .
Q. What computational methods are effective in predicting synthetic routes for novel thia-diazaspiro scaffolds?
- Methodological Answer : Use density functional theory (DFT) to calculate transition-state energies for key cyclization steps. Tools like Gaussian or ORCA can model ring-closing barriers, while AI platforms (e.g., Pistachio or Reaxys) prioritize routes based on reaction feasibility scores . Validate predictions with small-scale exploratory reactions and in situ IR monitoring to detect intermediates .
Methodological Notes
- Data Contradiction Analysis : When conflicting biological data arise, apply Bland-Altman plots to assess inter-study variability or use consensus docking scores from multiple software (e.g., AutoDock, Schrödinger) to reconcile discrepancies .
- Experimental Design : Pre-test/post-test control group designs (e.g., comparing traditional vs. optimized synthetic routes) minimize bias in yield comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
